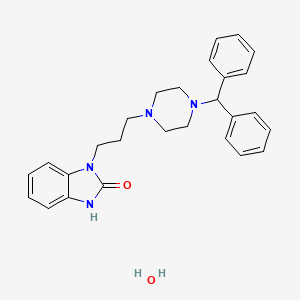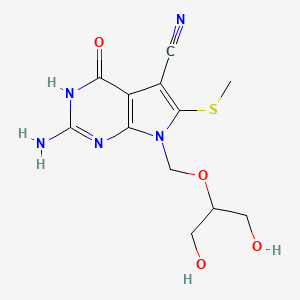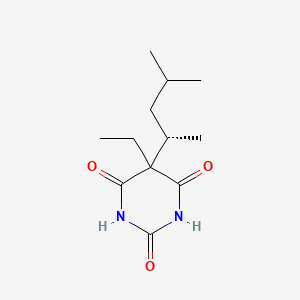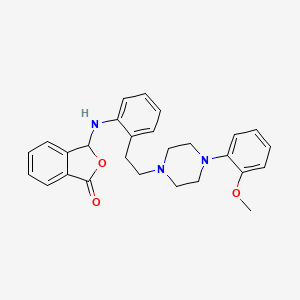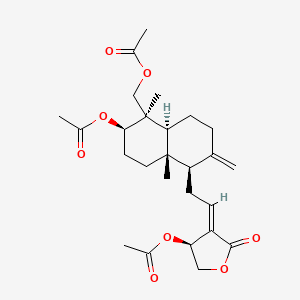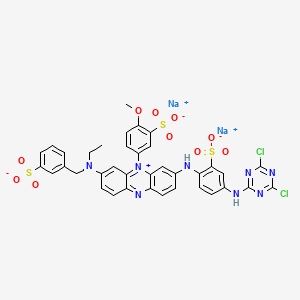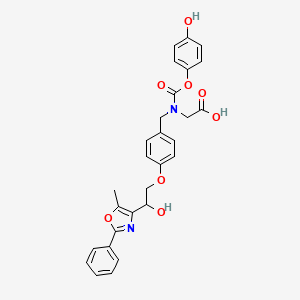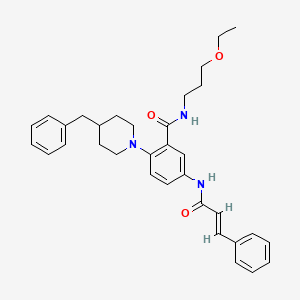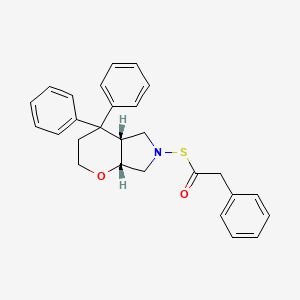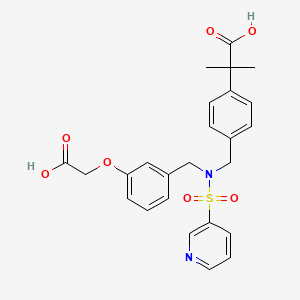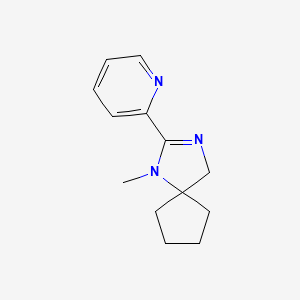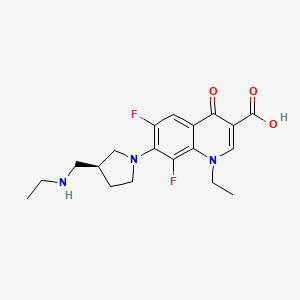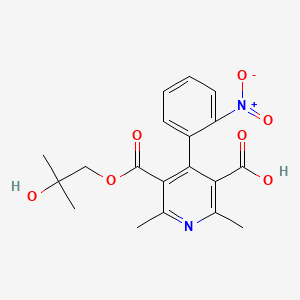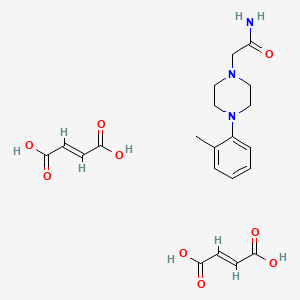
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate typically involves the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-phenyl-2-(4-methyl-1-piperazinyl)acetamide N-oxide, while reduction may produce N-phenyl-2-(4-methyl-1-piperazinyl)ethanamine .
Scientific Research Applications
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety enhances its bioactivity by facilitating positive interactions with macromolecules, such as proteins and enzymes . This interaction can lead to the modulation of various biological processes, including cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate include:
- N-(4-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
- Piperazine-linked chalcone derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
118989-76-7 |
|---|---|
Molecular Formula |
C21H27N3O9 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H19N3O.2C4H4O4/c1-11-4-2-3-5-12(11)16-8-6-15(7-9-16)10-13(14)17;2*5-3(6)1-2-4(7)8/h2-5H,6-10H2,1H3,(H2,14,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
MJDKIMXXGQERBL-LVEZLNDCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


